molecular formula C20H23FN2O4S B4213626 N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4213626
M. Wt: 406.5 g/mol
InChI Key: QKUMFESQWAZBBA-UHFFFAOYSA-N
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Description

N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a fluorophenyl group, and a methoxy-methylphenyl sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-(3-fluorophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-14-11-18(8-9-19(14)27-2)28(25,26)23-10-4-5-15(13-23)20(24)22-17-7-3-6-16(21)12-17/h3,6-9,11-12,15H,4-5,10,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUMFESQWAZBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methoxy-methylphenyl sulfonyl groups. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorinated aromatic compounds.

    Attachment of the Methoxy-Methylphenyl Sulfonyl Group: This can be done through sulfonylation reactions using sulfonyl chlorides and appropriate aromatic compounds.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may be studied for its interactions with biological macromolecules.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorophenyl and methoxy-methylphenyl sulfonyl groups may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecules.

Comparison with Similar Compounds

N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can be compared with similar compounds such as:

    N-(4-fluorophenyl)-3-methoxybenzamide: This compound has a similar fluorophenyl group but lacks the piperidine ring and sulfonyl group.

    N-(3-chlorophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
Reactant of Route 2
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N-(3-FLUOROPHENYL)-1-(4-METHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE

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